molecular formula C6H9NO2 B138990 N-[(2Z)-3-Oxo-2-butanylidene]acetamide CAS No. 144522-63-4

N-[(2Z)-3-Oxo-2-butanylidene]acetamide

Cat. No. B138990
M. Wt: 127.14 g/mol
InChI Key: SROSLIALPCZMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-Oxo-2-butanylidene]acetamide, also known as Methyl Ethyl Ketone Azine (MEKA), is a chemical compound widely used in the field of organic chemistry. It is a colorless, odorless, and highly reactive compound that has been extensively studied for its potential applications in various scientific research areas.

Mechanism Of Action

The mechanism of action of MEKA is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, reacting with electrophiles to form new compounds. It may also act as a cross-linking agent by forming covalent bonds between polymer chains.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of MEKA. However, it is known to be highly reactive and may cause irritation to the skin, eyes, and respiratory system upon exposure.

Advantages And Limitations For Lab Experiments

MEKA has several advantages in lab experiments, including its high reactivity and ability to act as a cross-linking agent. However, its highly reactive nature also poses a risk of contamination and requires careful handling and storage.

Future Directions

There are several potential future directions for research on MEKA. It could be studied further for its potential applications in the production of polymers, resins, and adhesives. It could also be explored for its potential use as a reagent in organic chemistry reactions. Additionally, further research could be conducted on its biochemical and physiological effects to better understand its potential risks and safety considerations.

Synthesis Methods

MEKA can be synthesized through the reaction between ethyl acetoacetate and methyl ethyl ketone in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure MEKA.

Scientific Research Applications

MEKA has been widely used in scientific research for its potential applications in various fields. It has been studied for its ability to act as a cross-linking agent in the production of polymers, resins, and adhesives. It has also been used in the synthesis of organic compounds and as a reagent in organic chemistry reactions.

properties

CAS RN

144522-63-4

Product Name

N-[(2Z)-3-Oxo-2-butanylidene]acetamide

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-(3-oxobutan-2-ylidene)acetamide

InChI

InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1-3H3

InChI Key

SROSLIALPCZMCB-UHFFFAOYSA-N

SMILES

CC(=NC(=O)C)C(=O)C

Canonical SMILES

CC(=NC(=O)C)C(=O)C

synonyms

Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.